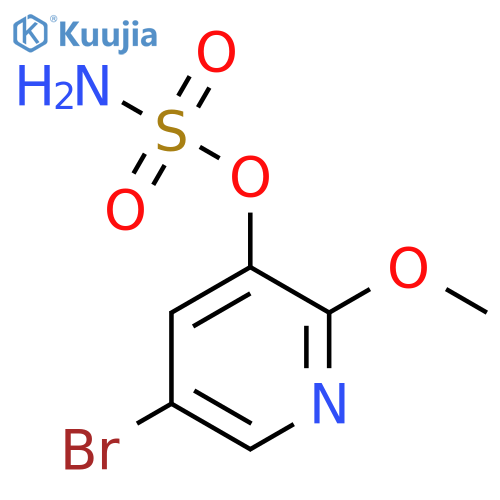Cas no 2229266-91-3 (5-bromo-2-methoxypyridin-3-yl sulfamate)

2229266-91-3 structure
商品名:5-bromo-2-methoxypyridin-3-yl sulfamate
5-bromo-2-methoxypyridin-3-yl sulfamate 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-methoxypyridin-3-yl sulfamate
- EN300-2003149
- 2229266-91-3
-
- インチ: 1S/C6H7BrN2O4S/c1-12-6-5(13-14(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11)
- InChIKey: XFQUKBZUCVGYJL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)OS(N)(=O)=O)OC
計算された属性
- せいみつぶんしりょう: 281.93099g/mol
- どういたいしつりょう: 281.93099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 99.9Ų
5-bromo-2-methoxypyridin-3-yl sulfamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2003149-0.25g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 0.25g |
$1131.0 | 2023-09-16 | ||
| Enamine | EN300-2003149-10.0g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 10g |
$5283.0 | 2023-06-02 | ||
| Enamine | EN300-2003149-5g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 5g |
$3562.0 | 2023-09-16 | ||
| Enamine | EN300-2003149-2.5g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 2.5g |
$2408.0 | 2023-09-16 | ||
| Enamine | EN300-2003149-1.0g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 1g |
$1229.0 | 2023-06-02 | ||
| Enamine | EN300-2003149-0.05g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 0.05g |
$1032.0 | 2023-09-16 | ||
| Enamine | EN300-2003149-5.0g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 5g |
$3562.0 | 2023-06-02 | ||
| Enamine | EN300-2003149-0.1g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 0.1g |
$1081.0 | 2023-09-16 | ||
| Enamine | EN300-2003149-0.5g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 0.5g |
$1180.0 | 2023-09-16 | ||
| Enamine | EN300-2003149-1g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 1g |
$1229.0 | 2023-09-16 |
5-bromo-2-methoxypyridin-3-yl sulfamate 関連文献
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
2229266-91-3 (5-bromo-2-methoxypyridin-3-yl sulfamate) 関連製品
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 249916-07-2(Borreriagenin)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
